3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine
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Overview
Description
“3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis process .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For “this compound”, specific information about its properties is not available .Scientific Research Applications
Organic Synthesis and Catalysis
Research has shown the utility of related compounds in organic synthesis, particularly in the preparation of optically pure piperidine and pyrrolidine derivatives, showcasing their role in stereoselective synthesis processes (Ruano, Alemán, & Cid, 2006). Additionally, compounds with structural similarities have been used in enantioselective [4 + 2] cycloaddition reactions, offering a concise route to valuable sulfamate-fused piperidin-4-ones (Liu et al., 2013), highlighting their importance in the development of new synthetic methodologies.
Material Science
In material science, related chemical frameworks have been incorporated into the design of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit remarkable properties such as high thermal stability, good solubility in organic solvents, and excellent film-forming capabilities, making them potential candidates for advanced material applications (Liu et al., 2013).
Medicinal Chemistry
Although direct applications in medicinal chemistry for this specific compound were not found in the provided research summaries, the structural motifs present in "3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine" are reminiscent of those found in various bioactive molecules. Research on similar structures has explored their potential as intermediates in the synthesis of compounds with bioactivity, such as antibacterial agents (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987), indicating the potential utility of these compounds in the development of new therapeutics.
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For “3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
Mechanism of Action
Target of Action
The compound “3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine” contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Compounds containing piperidine rings often interact with biological targets such as receptors or enzymes .
Mode of Action
The exact mode of action would depend on the specific biological target. For instance, if the target is a receptor, the compound might act as an agonist (activator) or antagonist (inhibitor). The presence of the sulfonyl group could potentially enhance the compound’s binding affinity to its target .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if the compound targets a neurotransmitter receptor, it could influence neuronal signaling pathways .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its chemical structure and the route of administration. The presence of the fluorobenzyl group might influence the compound’s metabolic stability .
Result of Action
The molecular and cellular effects would depend on the compound’s mode of action and the type of cells involved. For example, if the compound acts as a receptor antagonist, it could inhibit cellular responses mediated by that receptor .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Please consult with a healthcare professional or a researcher for more accurate information. This information is hypothetical and is based on the general characteristics of similar compounds .
Properties
IUPAC Name |
3-chloro-4-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c18-15-10-20-8-7-17(15)24-14-5-3-9-21(11-14)25(22,23)12-13-4-1-2-6-16(13)19/h1-2,4,6-8,10,14H,3,5,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKNBFZGMGLFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2F)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.